molecular formula C25H21ClN2O3S B287865 2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone

2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone

Cat. No. B287865
M. Wt: 465 g/mol
InChI Key: QNRGNCDIIFPLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BIX-01294, and it is a small molecule inhibitor of G9a and GLP, which are histone methyltransferases.

Mechanism of Action

BIX-01294 works by inhibiting the activity of G9a and GLP, which are responsible for the methylation of histone H3 at lysine 9 (H3K9). This methylation is associated with gene silencing, and the inhibition of G9a and GLP leads to the activation of genes that were previously silenced.
Biochemical and Physiological Effects:
BIX-01294 has been shown to have various biochemical and physiological effects. It has been shown to induce differentiation in embryonic stem cells by activating the expression of genes that are involved in differentiation. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using BIX-01294 in lab experiments is its specificity towards G9a and GLP, which makes it a valuable tool for studying the role of histone methylation in gene expression and other biological processes. However, one of the limitations of using BIX-01294 is its potential toxicity, which requires careful handling and dosing.

Future Directions

The potential applications of BIX-01294 in various areas of scientific research are vast, and future research is needed to explore its full potential. Some of the future directions for research include the development of more potent and specific inhibitors of histone methyltransferases, the exploration of the role of histone methylation in various biological processes, and the development of new therapeutic strategies for the treatment of cancer and other diseases.
Conclusion:
In conclusion, BIX-01294 is a small molecule inhibitor of G9a and GLP, which has gained significant attention in the field of scientific research due to its potential applications in various areas. Its specificity towards G9a and GLP makes it a valuable tool for studying the role of histone methylation in gene expression and other biological processes. Further research is needed to explore its full potential and develop new therapeutic strategies for the treatment of various diseases.

Synthesis Methods

The synthesis of BIX-01294 involves several steps, including the reaction of 4,5-diphenyl-1H-imidazole-2-thiol with 4-chloroacetophenone in the presence of a base, followed by the reaction with 4-methoxybenzyl bromide. The final product is obtained after purification and characterization.

Scientific Research Applications

BIX-01294 has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of interest is epigenetics, where it has been shown to inhibit the activity of G9a and GLP, which are histone methyltransferases that play a crucial role in the regulation of gene expression.

properties

Product Name

2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone

Molecular Formula

C25H21ClN2O3S

Molecular Weight

465 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C25H21ClN2O3S/c1-30-20-11-5-17(6-12-20)23-24(18-7-13-21(31-2)14-8-18)28-25(27-23)32-15-22(29)16-3-9-19(26)10-4-16/h3-14H,15H2,1-2H3,(H,27,28)

InChI Key

QNRGNCDIIFPLCX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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